N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound that features a thiazole ring, a biphenyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.
Formation of the Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 3-(methylsulfonyl)benzoyl chloride under basic conditions to form the desired benzamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, in anti-cancer research, it may inhibit kinases or other enzymes critical for cell division and survival. The biphenyl and thiazole moieties facilitate binding to the active sites of these enzymes, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can be compared with other thiazole derivatives, such as:
N-(4-phenylthiazol-2-yl)benzamide: Lacks the biphenyl group, which may result in different binding affinities and biological activities.
N-(4-tert-butylthiazol-2-yl)-2-chlorobenzamide: Contains a tert-butyl group and a chlorine atom, which can influence its chemical reactivity and biological properties.
The uniqueness of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide lies in its combination of structural features, which confer specific chemical and biological properties that are not observed in simpler thiazole derivatives .
Properties
IUPAC Name |
3-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-30(27,28)20-9-5-8-19(14-20)22(26)25-23-24-21(15-29-23)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDBBCUUBBRJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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